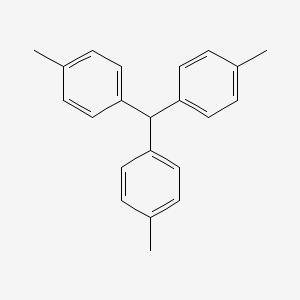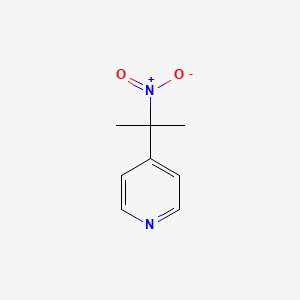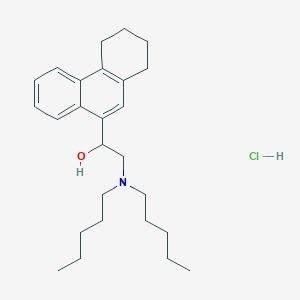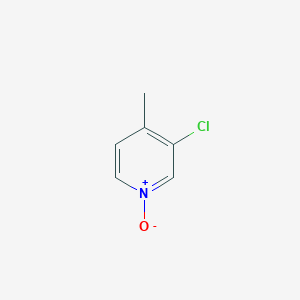
6,6-Dimethyl-8-nonene-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-8-nonene-2,5-dione is an organic compound with the molecular formula C11H18O2. It is characterized by the presence of a nonene backbone with two methyl groups at the 6th position and two ketone groups at the 2nd and 5th positions. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-8-nonene-2,5-dione can be achieved through several synthetic routes. One common method involves the aldol condensation of 6,6-dimethyl-2,5-heptanedione with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide and is carried out at elevated temperatures to facilitate the formation of the nonene structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product.
化学反応の分析
Types of Reactions
6,6-Dimethyl-8-nonene-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The nonene double bond allows for electrophilic addition reactions, leading to substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic addition reactions may involve reagents like hydrogen halides (HX) or halogens (X2).
Major Products Formed
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of halogenated or other substituted nonenes.
科学的研究の応用
6,6-Dimethyl-8-nonene-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6,6-Dimethyl-8-nonene-2,5-dione involves its interaction with molecular targets through its reactive ketone and nonene groups. These interactions can lead to the formation of covalent bonds with nucleophiles, resulting in various chemical transformations. The pathways involved may include nucleophilic addition, electrophilic substitution, and redox reactions.
類似化合物との比較
Similar Compounds
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- 3,5-Dimethyl-dihydro-pyran-2,6-dione
- 8-Dodecylsulfanyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione
Uniqueness
6,6-Dimethyl-8-nonene-2,5-dione is unique due to its specific arrangement of methyl and ketone groups on a nonene backbone
特性
分子式 |
C11H18O2 |
|---|---|
分子量 |
182.26 g/mol |
IUPAC名 |
6,6-dimethylnon-8-ene-2,5-dione |
InChI |
InChI=1S/C11H18O2/c1-5-8-11(3,4)10(13)7-6-9(2)12/h5H,1,6-8H2,2-4H3 |
InChIキー |
OPDNONBPNDJXRB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC(=O)C(C)(C)CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















